molecular formula C24H24N2O7S B11126659 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11126659
M. Wt: 484.5 g/mol
InChI Key: ZACPJRZZRZKYSL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound with a unique structure that combines a benzodioxole moiety with a methoxyphenylsulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyphenylsulfonamide Group: This involves the sulfonation of methoxyphenyl derivatives followed by amide formation.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxole and methoxyphenylsulfonamide moieties through a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE exerts its effects involves interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the benzodioxole moiety.

    Benzodioxole derivatives: Compounds like safrole and piperonyl butoxide share the benzodioxole structure but differ in other functional groups.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C24H24N2O7S/c1-16-11-20(34(28,29)26-18-4-6-19(30-2)7-5-18)8-10-21(16)31-14-24(27)25-13-17-3-9-22-23(12-17)33-15-32-22/h3-12,26H,13-15H2,1-2H3,(H,25,27)

InChI Key

ZACPJRZZRZKYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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